molecular formula C13H19ClN2O3 B1602596 (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 930782-84-6

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B1602596
CAS No.: 930782-84-6
M. Wt: 286.75 g/mol
InChI Key: YVHVEHPWNMUIKO-YDALLXLXSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named (3S)-3-(hydroxymethyl)-1-piperazinecarboxylic acid phenylmethyl ester hydrochloride , reflecting its stereochemistry and functional groups. Key identifiers include:

Property Value
CAS Registry Number 930782-84-6
Molecular Formula C₁₃H₁₉ClN₂O₃
Molecular Weight 286.75 g/mol
IUPAC Name Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Common Synonyms (S)-4-N-Cbz-2-hydroxymethyl-piperazine hydrochloride; (S)-1-Cbz-3-(hydroxymethyl)piperazine hydrochloride

The benzyloxycarbonyl (Cbz) group serves as a nitrogen-protecting moiety, while the hydroxymethyl (-CH₂OH) group introduces polarity and synthetic versatility .

Structural Features and Stereochemical Significance

The molecule comprises:

  • Piperazine ring : A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, adopting a chair conformation for minimal steric strain .
  • Cbz group : The benzyl ester at N1 protects the amine during synthetic steps, enabling selective functionalization at other positions .
  • Hydroxymethyl group : Positioned at C3 in the (S)-configuration, this group influences hydrogen-bonding interactions and chiral recognition in biological systems .

Stereochemistry is critical for pharmacological activity. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart (CAS 930837-03-9), as evidenced by enantioselective separations using chiral stationary phases . Computational models suggest the (S)-configuration optimizes spatial alignment with enzyme active sites, particularly in kinase inhibitors .

Historical Context in Piperazine Derivative Research

Piperazine derivatives have evolved from antiparasitic agents to versatile scaffolds in modern drug discovery:

  • Early applications : Piperazine itself (CAS 110-85-0) was first used as an anthelmintic in the 1950s .
  • Cbz protection strategy : Introduced in peptide synthesis, the Cbz group became a cornerstone for nitrogen protection in heterocycles, enabling controlled functionalization .
  • Chiral piperazines : The 1990s saw advances in asymmetric synthesis, with (S)-configured derivatives like this compound emerging as intermediates for antipsychotics (e.g., ziprasidone) and antivirals .
  • Recent innovations : Microwave-assisted reductive amination and catalytic hydrogenolysis (e.g., Pd/C) now streamline the synthesis of such derivatives, achieving >98% enantiomeric excess .

This compound exemplifies the intersection of stereochemistry and medicinal chemistry, enabling targeted modifications for receptor-specific interactions .

Properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVEHPWNMUIKO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583098
Record name Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930782-84-6
Record name Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Description Reaction Conditions Notes
1 Ring closure to form (S)-2-(hydroxymethyl)piperazine React ethylenediamine with (S)-glycidol in the presence of potassium carbonate and catalytic copper chromite in dimethylbenzene; reflux 20-24 h Molar ratio ethylenediamine:(S)-glycidol = 1:1.1-1.2; potassium carbonate in excess; catalyst loading ~10-15% w/w of ethylenediamine
2 Protection of piperazine nitrogen with di-tert-butyl dicarbonate (Boc protection) Add di-tert-butyl dicarbonate dropwise to aqueous solution of hydroxymethyl piperazine under alkaline conditions (NaOH), stir 10-13 h at room temperature Molar ratio piperazine:di-tert-butyl dicarbonate ~1:2.1-2.2; ensures selective di-Boc protection
3 Selective deprotection and crystallization Reflux 1,4-di-Boc-2-hydroxymethylpiperazine with NaOH in 95% ethanol for 3-5 h; concentrate, extract with dichloromethane, wash, dry, filter, concentrate, recrystallize with n-hexane Molar ratio di-Boc compound:NaOH = 1:2-2.5; yields (R)-1-Boc-3-hydroxymethylpiperazine, a key intermediate

Note: Although this route describes (R)-configuration, analogous methods apply for the (S)-enantiomer using (S)-glycidol as the chiral source.

Formation of this compound

  • The protected piperazine intermediate reacts with benzyl chloroformate in the presence of a base such as triethylamine.
  • The reaction is conducted under controlled temperature to avoid racemization.
  • The product is purified by recrystallization or chromatographic methods.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, improving stability and solubility.

Industrial Production Considerations

  • Continuous flow reactors are employed to enhance reproducibility, reaction control, and scalability.
  • Reaction parameters such as temperature, molar ratios, and reaction time are optimized to maximize yield and enantiomeric excess.
  • Automated synthesis platforms facilitate consistent batch-to-batch quality.
  • Purification steps include recrystallization from ethanol/hexane mixtures and chromatographic techniques to remove impurities and unreacted starting materials.

Analytical and Quality Control Measures

Parameter Method Purpose
Enantiomeric Purity Chiral HPLC (e.g., Chiralpak AD-H column) Ensures (S)-configuration integrity
Structural Confirmation Infrared Spectroscopy (IR), Mass Spectrometry (MS), NMR Confirms functional groups and molecular weight
Purity HPLC with UV/Vis detection Quantifies impurities and residual solvents
Hydrochloride Confirmation Silver nitrate precipitation test Confirms salt formation
Moisture Content Karl Fischer titration Controls hygroscopicity

Summary Table of Key Reaction Parameters

Reaction Step Reagents Molar Ratios Temperature Time Yield (%) Notes
Ring closure Ethylenediamine, (S)-glycidol, K2CO3, Cu chromite 1:1.1-1.2:5-6 Reflux (~130°C) 20-24 h High (>80%) Catalyst aids stereoselectivity
Boc Protection Di-tert-butyl dicarbonate, NaOH 1:2.1-2.2 RT 10-13 h Moderate to high Alkaline conditions prevent side reactions
Deprotection & Crystallization NaOH, ethanol 1:2-2.5 Reflux (78°C) 3-5 h High (>85%) Purification by crystallization
Benzylation Benzyl chloroformate, triethylamine 1:1.1 0-25°C 2-4 h High (>90%) Controlled to avoid racemization

Research Findings and Advantages

  • The use of (S)-glycidol as a chiral starting material ensures high enantiomeric purity of the final product.
  • The synthetic route minimizes the number of steps and avoids expensive heavy metal catalysts (e.g., palladium), reducing cost and environmental impact.
  • The process is amenable to scale-up for industrial production due to straightforward reaction conditions and purification protocols.
  • The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reagents/ConditionsProductKey ObservationsSource
KMnO₄ in acidic conditions (H₂SO₄)(S)-Benzyl 3-carboxypiperazine-1-carboxylateSelective oxidation without ring modification
TEMPO/NaClO₂ (pH 6.7 buffer)Corresponding aldehyde intermediateRequires TEMPO as a catalyst

Mechanistic Insight : The oxidation proceeds via radical intermediates in TEMPO-mediated systems, while KMnO₄ facilitates direct dehydrogenation.

Ester Hydrolysis

The benzyl ester group is cleaved under acidic or basic conditions to yield free piperazine derivatives:

ConditionsProductYieldNotesSource
6M HCl, reflux (4 hr)(S)-3-(Hydroxymethyl)piperazine66%Retains stereochemistry at C3
NaOH (1M), RT (12 hr)Sodium salt of deprotected piperazine85%Requires inert atmosphere

Applications : Deprotection enables further functionalization of the piperazine nitrogen atoms .

Nucleophilic Substitution

The hydroxymethyl group participates in Mitsunobu reactions or SN2 displacements:

ReagentsProductYieldStereochemical OutcomeSource
PPh₃/DIAD, R-OH(S)-Benzyl 3-(RO-methyl)piperazine-1-carboxylate70–85%Retention of configuration
SOCl₂, then NaN₃3-Azidomethyl intermediate90%Intermediate for "click" chemistry

Example : Reaction with thiophenol under Mitsunobu conditions yields sulfide derivatives for protease inhibition studies.

Piperazine Ring Functionalization

The secondary amines on the piperazine ring undergo alkylation or acylation:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation R-X, K₂CO₃, DMF, 60°CN-Alkylated piperazine derivatives50–75%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-Acetylpiperazine carboxylate82%
Buchwald–Hartwig Coupling Aryl halide, Pd(OAc)₂, XantphosN-Arylpiperazine analogs95%

Key Finding : Pd-catalyzed couplings enable efficient aryl group introduction for drug-discovery applications .

Cross-Coupling Reactions

The benzyl group participates in transition-metal-mediated couplings:

ReactionCatalysts/ConditionsProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-functionalized piperazine65%
SonogashiraCuI, PdCl₂, PPh₃Alkyne-linked derivatives58%

Limitation : Steric hindrance from the piperazine ring may reduce yields in bulkier substrates .

Reduction Reactions

Selective reductions modify the carboxylate or hydroxymethyl groups:

ReagentsProductSelectivitySource
LiAlH₄, THF(S)-Benzyl 3-(hydroxymethyl)piperazineReduces ester to alcohol
H₂, Pd/C (1 atm)Deprotected piperazine with intact -CH₂OHBenzyl group removal

Chirality Retention in Reactions

The (S)-configuration at C3 remains preserved in most reactions due to mild conditions:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

pHHalf-Life (37°C)Primary Degradation PathwaySource
1.22.5 hrEster hydrolysis and ring protonation
7.448 hrSlow oxidation of hydroxymethyl group

Industrial-Scale Modifications

Automated flow reactors optimize key transformations:

ProcessThroughput (kg/day)PurityAdvantagesSource
Continuous hydrogenation15>99.5%Reduced catalyst leaching
High-temperature hydrolysis1098%Faster reaction kinetics

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a precursor for more complex molecules, which can exhibit biological activity against various diseases.

Potential Therapeutic Uses

  • Antidepressants : Compounds derived from piperazine structures are often explored for their antidepressant properties. Research indicates that derivatives can modulate serotonin receptors, potentially leading to mood enhancement effects.
  • Antipsychotics : Piperazine derivatives have shown promise in the treatment of schizophrenia and other psychotic disorders due to their ability to interact with dopamine receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease mechanisms.

  • Target Enzymes : The compound has shown potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory pathways.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives, including this compound. The derivatives were tested for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, this compound was identified as one of the most effective compounds against resistant strains of bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This binding can lead to various biological effects, depending on the target receptor or enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzyl piperazine: Lacks the hydroxymethyl and carboxylate groups, making it less versatile in chemical reactions.

    Hydroxymethyl piperazine: Lacks the benzyl and carboxylate groups, limiting its applications in medicinal chemistry.

    Piperazine carboxylate: Lacks the benzyl and hydroxymethyl groups, reducing its binding affinity to certain receptors.

Uniqueness

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and hydroxymethyl groups, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications in medicinal chemistry and industrial synthesis compared to its simpler analogs.

Biological Activity

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, interactions with various biological targets, and potential therapeutic uses.

  • Molecular Formula : C₁₃H₁₉ClN₂O₃
  • Molecular Weight : 286.75 g/mol
  • Functional Groups : The presence of the piperazine ring and hydroxymethyl group contributes to its reactivity and biological activity.

The compound's structure allows for interactions with various receptors and enzymes, making it a valuable candidate for drug development.

This compound acts primarily through:

  • Binding Affinity : It shows significant binding affinity to various receptors, which can modulate biochemical pathways relevant to disease treatment.
  • Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, certain piperazine derivatives have demonstrated cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neurological Effects : The compound has been investigated for its potential in treating neurological disorders. Its mechanism involves cholinesterase inhibition, which is crucial for conditions like Alzheimer’s disease.
  • Anti-inflammatory Properties : Some studies suggest that piperazine derivatives can inhibit pathways involved in inflammation, indicating potential use in treating autoimmune diseases .

Interaction Studies

Interaction studies have focused on the compound's binding affinities with various receptors:

Receptor/Enzyme Binding Affinity (Ki) Biological Implication
Bruton's Tyrosine Kinase (BTK)Low nanomolar rangeTarget for B-cell malignancies
M3 Muscarinic Acetylcholine ReceptorModerate affinityImplicated in cell proliferation and cancer progression

Understanding these interactions is crucial for predicting the compound's pharmacological profile.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising lead for further development as an anticancer agent .

Neurological Impact Assessment

In another study focusing on neurological applications, this compound was tested for its ability to inhibit acetylcholinesterase. The findings suggested that it could enhance cholinergic transmission, providing a basis for its use in treating cognitive disorders such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, protection/deprotection of functional groups, and catalytic hydrogenation. For example:

Intermediate Formation : React (S)-piperazine derivatives with benzyl chloroformate to introduce the benzyl carbamate group under basic conditions (e.g., Et₃N in CH₂Cl₂ at 0°C) .

Hydroxymethyl Introduction : Use potassium phthalimide in refluxing MeCN to introduce the hydroxymethyl group via nucleophilic displacement, followed by deprotection with 40% MeNH₂ in EtOH/water .

Final Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., MeOH) and isolate via crystallization .

Q. How can researchers ensure the stereochemical integrity of the (S)-configured piperazine core during synthesis?

  • Methodological Answer :

  • Use chiral auxiliaries or enantiopure starting materials (e.g., (S)-piperazine-2-carboxylic acid derivatives) to preserve configuration .
  • Monitor stereochemistry via chiral HPLC or polarimetry at each step. For example, compare retention times with known (R)- and (S)-standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with dry sand or non-combustible absorbents; avoid water to prevent HCl gas release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydroxymethylation step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, MeCN) to enhance nucleophilicity .
  • Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates .
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C in MeCN) while monitoring by TLC or LC-MS .

Q. What analytical techniques are most effective for identifying and quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Compare with reference standards for known byproducts (e.g., dehydroxymethylated analogs) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra for unexpected signals (e.g., δ 4.5–5.0 ppm for residual benzyl protecting groups) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC. Common degradants include:
  • Hydrolysis Products : Benzyl alcohol and piperazine derivatives from carbamate cleavage .
  • Oxidation Products : Hydroxymethyl group oxidation to formate derivatives (detectable via IR at 1700 cm⁻¹) .

Q. What strategies can be employed to elucidate the compound’s structure-activity relationship (SAR) in medicinal chemistry studies?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with -CF₃ or -CH₂F) and assess bioactivity changes .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Variable Analysis : Replicate published procedures while controlling variables (e.g., solvent purity, catalyst batch). For example, yields in (66% for phthalimide intermediate) may drop if MeCN is not rigorously anhydrous.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reaction time, stoichiometry) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Reactant of Route 2
(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

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